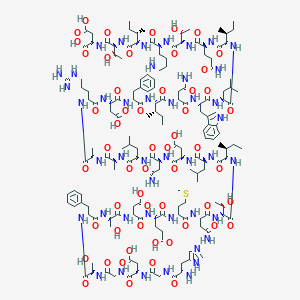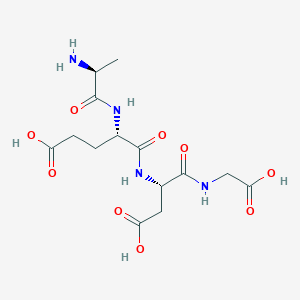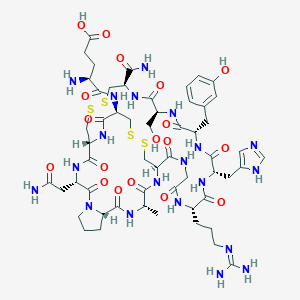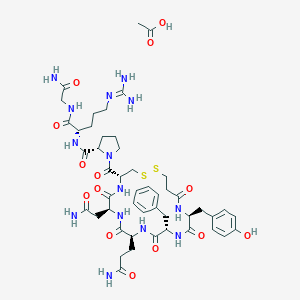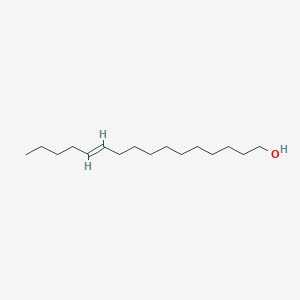
11,13-Hexadecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13-Hexadecadienal is a type of aldehyde that is commonly found in plants. It is a volatile compound that is responsible for the characteristic aroma and flavor of many fruits and vegetables. In recent years, there has been a growing interest in the scientific community regarding the synthesis, mechanism of action, and physiological effects of 11,13-Hexadecadienal.
Mecanismo De Acción
The mechanism of action of 11,13-Hexadecadienal is not fully understood. However, it is believed to act as a signaling molecule in plants, playing a role in stress response and defense mechanisms. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Efectos Bioquímicos Y Fisiológicos
11,13-Hexadecadienal has been shown to have a variety of biochemical and physiological effects. In plants, it has been shown to play a role in stress response and defense mechanisms, as well as in the regulation of gene expression. In insects, it has been shown to have insecticidal properties, leading to paralysis and death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 11,13-Hexadecadienal in lab experiments is its availability. It can be synthesized using a variety of methods, and is relatively inexpensive. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying stress response, defense mechanisms, and gene expression. However, one limitation of using 11,13-Hexadecadienal is its volatility. It can be difficult to control the concentration of the compound in lab experiments, as it can easily evaporate.
Direcciones Futuras
There are many potential future directions for research on 11,13-Hexadecadienal. One area of interest is its potential use as a biopesticide. Further research is needed to determine its effectiveness against a wider range of insect pests, as well as its potential impact on non-target organisms. Additionally, research is needed to better understand the mechanism of action of 11,13-Hexadecadienal, particularly in plants. This could lead to the development of new strategies for improving stress tolerance and defense mechanisms in crops. Finally, there is potential for 11,13-Hexadecadienal to be used as a biomarker for oxidative stress in plants. Further research is needed to determine its accuracy and reliability as a biomarker, as well as its potential applications in agriculture and environmental monitoring.
Métodos De Síntesis
11,13-Hexadecadienal can be synthesized using a variety of methods. One common method is through the oxidation of linoleic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate, ozone, or sodium hypochlorite. Another method involves the pyrolysis of linoleic acid, which can produce a mixture of aldehydes, including 11,13-Hexadecadienal.
Aplicaciones Científicas De Investigación
The scientific research application of 11,13-Hexadecadienal is varied. It has been studied for its potential use as a flavoring agent in food products. It has also been studied for its potential use as a biopesticide, as it has been shown to have insecticidal properties. Additionally, 11,13-Hexadecadienal has been studied for its potential use as a biomarker for oxidative stress in plants.
Propiedades
Número CAS |
73264-91-2 |
|---|---|
Nombre del producto |
11,13-Hexadecadienal |
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(11E,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5+ |
Clave InChI |
ZTJGMVSDMQAJPE-VNKDHWASSA-N |
SMILES isomérico |
CC/C=C/C=C/CCCCCCCCCC=O |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
SMILES canónico |
CCC=CC=CCCCCCCCCCC=O |
Pureza |
96% |
Sinónimos |
11,13-hexadecadienal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






